Acidihydroergocristine

Description

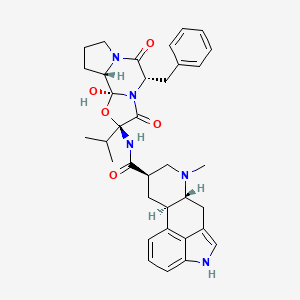

Acidihydroergocristine is a semi-synthetic ergot alkaloid derivative, often utilized as a reference standard in analytical chemistry and pharmacological research. It is structurally related to ergocristine, a naturally occurring compound derived from the ergot fungus (Claviceps purpurea). This compound is characterized by the hydrogenation of the ergoline ring system, which modifies its pharmacological profile compared to its parent compound. This compound is commercially available as a high-purity reference material (1 mg, Catalog No. A189840-1mg, Toronto Research Chemicals) for use in chromatographic analysis and bioactivity studies .

Ergot alkaloids and their derivatives, including this compound, are notable for their interactions with adrenergic, dopaminergic, and serotonin receptors. These properties make them relevant in studying migraines, neurodegenerative disorders, and vascular conditions.

Properties

Molecular Formula |

C35H41N5O5 |

|---|---|

Molecular Weight |

611.7 g/mol |

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4S,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34+,35+/m1/s1 |

InChI Key |

DEQITUUQPICUMR-ZGKFJBGBSA-N |

Isomeric SMILES |

CC(C)[C@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Acidihydroergocristine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylated species.

Reduction: The compound can be reduced under specific conditions, although detailed information on reduction reactions is limited.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Acidihydroergocristine has several scientific research applications:

Chemistry: It is used as a reference compound in the study of ergot alkaloids and their derivatives.

Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.

Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of Acidihydroergocristine involves its interaction with various molecular targets. It acts as a noncompetitive antagonist at serotonin receptors and exhibits partial agonist/antagonist activity at dopaminergic and adrenergic receptors . In studies related to Alzheimer’s disease, it has been shown to inhibit γ-secretase, thereby reducing the production of amyloid-β peptides .

Comparison with Similar Compounds

Structural and Functional Analogues

Acidihydroergocristine belongs to the dihydroergot alkaloid family, which includes compounds like dihydroergotamine and dihydroergocryptine . The table below highlights key structural and functional differences:

Key Observations :

- Structural Modifications: this compound shares the hydrogenated ergoline backbone with dihydroergotamine, reducing vasoconstrictive effects compared to non-hydrogenated ergocristine .

- Receptor Specificity: Unlike Methyl Atrarate (a non-pharmacological compound listed alongside this compound in commercial catalogs), this compound retains affinity for serotonin and adrenergic receptors, akin to dihydroergotamine .

Pharmacological and Analytical Performance

Bioactivity Profile

- Its hydrogenated structure reduces oxidative instability compared to ergocristine.

- Dihydroergotamine : Clinically approved for migraines; exhibits stronger 5-HT1B/1D agonism but higher risk of vasospasm.

- Ergocristine: Non-hydrogenated form shows higher dopamine receptor affinity, linked to prolactin inhibition but greater toxicity.

Analytical Utility

- Chromatographic Behavior : this compound’s lower polarity (due to hydrogenation) results in longer retention times in reverse-phase HPLC compared to ergocristine.

- Stability : Hydrogenation improves thermal stability, making it preferable for long-term storage as a reference standard .

Commercial Availability and Purity

This compound is supplied in smaller quantities (1 mg) compared to structurally unrelated compounds like Methyl Atrarate (5 g) or Cetirizine derivatives (50 mg), reflecting its specialized role in high-precision applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.